3,4-Dimethylbenzenethiol physical and chemical properties
3,4-Dimethylbenzenethiol physical and chemical properties
An In-Depth Technical Guide to 3,4-Dimethylbenzenethiol: Properties, Reactivity, and Applications
Introduction
3,4-Dimethylbenzenethiol, also known as 3,4-dimethylthiophenol or 4-mercapto-o-xylene, is a substituted aromatic thiol that serves as a versatile and critical intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a nucleophilic thiol group and an electron-rich dimethyl-substituted benzene ring, imparts a distinct reactivity profile that is highly valued in pharmaceutical development, materials science, and specialized organic synthesis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, reactivity, key applications, and established experimental and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
The foundational attributes of a chemical compound are its structure and standard identifiers, which ensure unambiguous communication in research and commerce.
Caption: Key reactivity pathways of 3,4-Dimethylbenzenethiol.
The Thiol Group: A Potent Nucleophile
The sulfur atom of the thiol group is an excellent nucleophile, significantly more so than its oxygen analogue (phenol). [2][3]This enhanced nucleophilicity is due to the larger size and greater polarizability of the sulfur atom.
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Acidity: Thiols are generally more acidic than alcohols. [3]3,4-Dimethylbenzenethiol can be easily deprotonated by common bases (e.g., hydroxides, alkoxides) to form the corresponding thiolate anion (Ar-S⁻). This thiolate is an even more potent nucleophile and is the active species in many of its key reactions. [3]
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S-Alkylation: The thiolate readily participates in S-alkylation reactions with alkyl halides and other electrophiles via an Sₙ2 mechanism to form stable thioethers (sulfides). [4]This reaction is fundamental to its use as a building block in drug synthesis.
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Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize 3,4-Dimethylbenzenethiol to its corresponding disulfide, 1,2-bis(3,4-dimethylphenyl)disulfane. Stronger oxidation can lead to sulfonic acids.
Influence of the Aromatic Ring
The two methyl groups on the benzene ring are electron-donating groups (EDGs). Their presence increases the electron density on the aromatic ring and, through inductive and hyperconjugation effects, on the sulfur atom. This has two key consequences:
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Enhanced Nucleophilicity: The increased electron density on the sulfur makes it a slightly stronger nucleophile compared to unsubstituted thiophenol.
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Electrophilic Aromatic Substitution: The EDGs activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl groups.
Applications in Research and Drug Development
The unique reactivity of 3,4-Dimethylbenzenethiol makes it a valuable component in several advanced applications.
Core Building Block in Pharmaceutical Synthesis
Aromatic thiols are crucial structural motifs in a variety of active pharmaceutical ingredients (APIs). 3,4-Dimethylbenzenethiol serves as a key starting material or intermediate for introducing the 3,4-dimethylthiophenyl moiety into a target molecule. [1] Case Study: Synthesis of Vortioxetine (using an isomeric analogue)
While this guide focuses on the 3,4-isomer, its close analogue, 2,4-dimethylbenzenethiol , is famously used in the synthesis of Vortioxetine , a multimodal antidepressant. [5][6]The synthetic principles are directly transferable and provide an excellent, authoritative example of how this class of compounds is employed. The core reaction is a palladium-catalyzed cross-coupling reaction to form a diaryl thioether. [5][7]
Caption: Simplified workflow for Vortioxetine synthesis.
Surface Modification in Materials Science
The thiol group has a strong affinity for the surfaces of noble metals like gold, silver, and platinum. This property is exploited in nanotechnology, where 3,4-Dimethylbenzenethiol can be used to form self-assembled monolayers (SAMs) on metal nanoparticles. These organic layers passivate the nanoparticle surface, prevent aggregation, and can be used to tune the electronic and chemical properties of the material for applications in sensors and catalysis. [2]
Experimental Protocol: Synthesis of a Thioether
This protocol describes a general, robust method for the S-alkylation of 3,4-Dimethylbenzenethiol to form a representative thioether, a cornerstone reaction for this compound class.
Objective: To synthesize 1-(benzylthio)-3,4-dimethylbenzene.
Materials:
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3,4-Dimethylbenzenethiol
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Benzyl bromide
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Sodium hydroxide (NaOH)
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Ethanol
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Dimethylbenzenethiol (1.0 eq) in ethanol (approx. 0.5 M concentration).
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In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask. Stir for 10 minutes at room temperature. The formation of the sodium thiolate should be evident.
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Alkylation:
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Slowly add benzyl bromide (1.05 eq) to the reaction mixture dropwise via a syringe.
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Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).
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Workup:
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Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator.
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Add deionized water to the residue and transfer the mixture to a separatory funnel.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts.
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Purification:
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Wash the combined organic layer sequentially with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioether.
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If necessary, purify the product further using flash column chromatography on silica gel.
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Safety and Handling
3,4-Dimethylbenzenethiol is a hazardous chemical and must be handled with appropriate precautions.
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Hazards:
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Combustible Liquid: It has a flash point of 90 °C and its vapors can form explosive mixtures with air at elevated temperatures. [8][7]Keep away from heat, sparks, and open flames. [9][7] * Toxicity: Causes skin irritation and serious eye irritation. [5][9][10]May cause respiratory irritation. [5][9][10] * Odor: Has a powerful and unpleasant stench. All work should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE):
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Handling and Storage:
Conclusion
3,4-Dimethylbenzenethiol is a chemical intermediate of significant value, bridging basic chemical reactivity with high-value applications in pharmaceuticals and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity—governed by its nucleophilic thiol group and activated aromatic ring—is essential for its effective and safe utilization in a research and development setting. Its role in the synthesis of complex molecules like Vortioxetine underscores its importance to the scientific community.
References
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The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]
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Pharmaffiliates. (2025, December 17). A Guide to the Vortioxetine Synthesis Process. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87799, 3,4-Xylenethiol. Retrieved from [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
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Frech Nabold, C. (2019). New route of synthesis to vortioxetine salts. Retrieved from [Link]
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European Patent Office. (n.d.). EP 2878596 A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates. Retrieved from [Link]
- Google Patents. (n.d.). WO2016079751A2 - A process for preparation of vortioxetine and polymorphs thereof.
- Google Patents. (n.d.). WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
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The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated nucleophilicity of phenols/thiophenols and experimental.... Retrieved from [Link]
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Jordan, D. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [Link]
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Flores-Figueroa, A., et al. (2005). Synthesis of 2,4-Disubstituted Thiophenols. Journal of the Brazilian Chemical Society, 16(3A), 397-403. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dimethylbenzenethiol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83617, 2,4-Dimethylbenzenethiol. Retrieved from [Link]
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Spengler, J., et al. (2011). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules, 16(7), 5452-5466. Retrieved from [Link]
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